N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
The compound N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted at position 3 with a 4-methoxyphenylmethyl group and an acetamide side chain linked to a 2-ethoxyphenyl moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-3-34-21-9-5-4-8-20(21)27-22(30)16-28-23-19(7-6-14-26-23)24(31)29(25(28)32)15-17-10-12-18(33-2)13-11-17/h4-14H,3,15-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUOWHWAHWWTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Core Modifications
(a) Pyrido[2,3-d]pyrimidine-4-one Derivatives
- Example: N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide () Core: Pyrido[2,3-d]pyrimidin-4-one (single oxo group at position 4 vs. dual dioxo groups in the target). Substituents: 4-Ethoxyphenyl at position 3; trifluoromethoxyphenyl in the acetamide chain.
(b) Thieno[3,2-d]pyrimidine Analogs
- Example: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () Core: Thieno[3,2-d]pyrimidin-4-one replaces the pyrido-pyrimidine system. Substituents: Chloro and methyl groups on the phenyl ring.
(c) Pyrimido[5,4-b]indole Derivatives
- Example : N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
Substituent Effects on Bioactivity
Pharmacokinetic and Physicochemical Properties
- Molecular Weight: Target compound: ~493 g/mol (estimated). Thieno analog (): 409.89 g/mol. Pyrimidoindole (): ~536 g/mol. Implication: Higher molecular weight in the target may affect bioavailability.
Electron Effects :
- Methoxy and ethoxy groups in the target provide electron-donating effects, stabilizing aromatic interactions, whereas chloro substituents () are electron-withdrawing, possibly enhancing reactivity .
Biological Activity
N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
- In vitro Studies : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- Mechanism of Action : The inhibition of cell proliferation is often linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Enzyme Inhibition
The compound may also exhibit inhibition against specific enzymes involved in cancer progression. For instance:
- α-glucosidase Inhibition : Some derivatives have demonstrated strong inhibitory effects on α-glucosidase, which is relevant in diabetes management and cancer metabolism .
Study 1: Antitumor Activity
A study published in 2019 identified a related compound through screening on multicellular spheroids. The results indicated that the compound effectively reduced tumor growth in preclinical models .
Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins associated with cancer pathways. These studies are crucial for understanding the interactions at the molecular level and guiding further modifications for enhanced efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
